Welcome to the BenchChem Online Store!
molecular formula C6H10O3 B8557917 5-Keto-isocaproic acid

5-Keto-isocaproic acid

Cat. No. B8557917
M. Wt: 130.14 g/mol
InChI Key: XURWCHPWTSSQIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04656169

Procedure details

1.00 g. (7.57 mmol) of 5-hydroxy isocaproic acid was oxidized with 0.82 g. (5.22 mmol) of potassium permanganate in an aqueous base according to the procedure of Carson, et al., Org. Syn. Col. Vol. 1, 241 (1941). The oily product contaminated with a minor amount of starting material was characterized by NMR and used without further purification.
Quantity
7.57 mmol
Type
reactant
Reaction Step One
Quantity
5.22 mmol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][CH:3]([CH3:9])[CH2:4][CH2:5][C:6]([OH:8])=[O:7].[Mn]([O-])(=O)(=O)=O.[K+]>>[O:1]=[CH:2][CH:3]([CH3:9])[CH2:4][CH2:5][C:6]([OH:8])=[O:7] |f:1.2|

Inputs

Step One
Name
Quantity
7.57 mmol
Type
reactant
Smiles
OCC(CCC(=O)O)C
Step Two
Name
Quantity
5.22 mmol
Type
reactant
Smiles
[Mn](=O)(=O)(=O)[O-].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
used without further purification

Outcomes

Product
Name
Type
Smiles
O=CC(CCC(=O)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.